Nalpha-[(4-ethylphenyl)carbonyl]-N-(2-phenylethyl)phenylalaninamide
Overview
Description
Nalpha-[(4-ethylphenyl)carbonyl]-N-(2-phenylethyl)phenylalaninamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an ethylbenzoyl group, a phenylethyl group, and a phenylalaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-[(4-ethylphenyl)carbonyl]-N-(2-phenylethyl)phenylalaninamide typically involves the following steps:
Formation of the Ethylbenzoyl Intermediate: This can be achieved by reacting 4-ethylbenzoic acid with a suitable activating agent such as thionyl chloride to form 4-ethylbenzoyl chloride.
Amide Bond Formation: The 4-ethylbenzoyl chloride is then reacted with phenylalanine in the presence of a base such as triethylamine to form the intermediate N-(4-ethylbenzoyl)phenylalanine.
Addition of the Phenylethyl Group: Finally, the intermediate is reacted with 2-phenylethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Nalpha-[(4-ethylphenyl)carbonyl]-N-(2-phenylethyl)phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a drug candidate or a pharmacological tool.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Nalpha-[(4-ethylphenyl)carbonyl]-N-(2-phenylethyl)phenylalaninamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylbenzoyl)-N-(2-phenylethyl)phenylalaninamide
- N-(4-chlorobenzoyl)-N-(2-phenylethyl)phenylalaninamide
- N-(4-fluorobenzoyl)-N-(2-phenylethyl)phenylalaninamide
Uniqueness
Nalpha-[(4-ethylphenyl)carbonyl]-N-(2-phenylethyl)phenylalaninamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in its pharmacokinetic properties, making it a distinct compound for research and development.
Properties
IUPAC Name |
4-ethyl-N-[1-oxo-3-phenyl-1-(2-phenylethylamino)propan-2-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-2-20-13-15-23(16-14-20)25(29)28-24(19-22-11-7-4-8-12-22)26(30)27-18-17-21-9-5-3-6-10-21/h3-16,24H,2,17-19H2,1H3,(H,27,30)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAZMAMQDPXIHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.